3,3'-Dithiobis(2,5-dimethylfuran)

Description

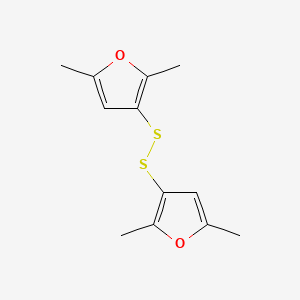

Structure

3D Structure

Properties

IUPAC Name |

3-[(2,5-dimethylfuran-3-yl)disulfanyl]-2,5-dimethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2S2/c1-7-5-11(9(3)13-7)15-16-12-6-8(2)14-10(12)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWCALSZHJBMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)SSC2=C(OC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067400 | |

| Record name | Furan, 3,3'-dithiobis[2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber liquid; meaty aroma | |

| Record name | bis(2,5-Dimethyl-3-furyl) disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/999/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

110.00 to 111.00 °C. @ 1.00 mm Hg | |

| Record name | Bis(2,5-dimethyl-3-furanyl) disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; slighty soulble in fat, Miscible at room temperature (in ethanol) | |

| Record name | bis(2,5-Dimethyl-3-furyl) disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/999/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.140-1.152 | |

| Record name | bis(2,5-Dimethyl-3-furyl) disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/999/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

28588-73-0 | |

| Record name | 3,3′-Dithiobis[2,5-dimethylfuran] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28588-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,5-dimethyl-3-furyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028588730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 3,3'-dithiobis[2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 3,3'-dithiobis[2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobis[2,5-dimethylfuran] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2,5-DIMETHYL-3-FURYL) DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4J0329QJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(2,5-dimethyl-3-furanyl) disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3'-Dithiobis(2,5-dimethylfuran)

Introduction

3,3'-Dithiobis(2,5-dimethylfuran), also known by its synonym Bis(2,5-dimethyl-3-furyl) disulfide, is an organosulfur compound featuring two 2,5-dimethylfuran rings linked by a disulfide bridge. Its Chemical Abstracts Service (CAS) registry number is 28588-73-0 [1][2]. While its documented application is primarily in the food and fragrance industry as a flavoring agent with a characteristic meaty aroma, its unique structure presents intriguing possibilities for broader scientific application, particularly in the realm of medicinal chemistry and materials science.[1][2]

The furan scaffold is a cornerstone in many pharmacologically active compounds, contributing to a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4][5][6] Concurrently, the disulfide bond is a critical functional group in biochemistry and drug design, often employed as a cleavable linker for stimuli-responsive drug delivery systems that target the reductive environment of cancer cells.[2][7][8] This guide provides a comprehensive overview of the known properties of 3,3'-Dithiobis(2,5-dimethylfuran), proposes a viable synthetic pathway, explores its potential applications in drug development, and outlines necessary safety considerations.

Physicochemical and Spectroscopic Properties

The fundamental properties of 3,3'-Dithiobis(2,5-dimethylfuran) are summarized below. It is characterized as an amber-colored liquid, insoluble in water, with a distinct meaty odor.[2][7] The predicted high LogP value suggests significant lipophilicity.[1][2]

| Property | Value | Source |

| CAS Number | 28588-73-0 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₂S₂ | [1][2] |

| Molecular Weight | 254.37 g/mol | [1][2] |

| Appearance | Amber liquid | [7] |

| Odor | Meaty | [1][2] |

| Boiling Point | 305.3 ± 42.0 °C (Predicted) | [1][2] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [1][2] |

| LogP | 4.57 (Predicted) | [1][2] |

| Solubility | Insoluble in water; slightly soluble in fat | [7] |

| Synonyms | Bis(2,5-dimethyl-3-furyl) disulfide; Furan, 3,3'-dithiobis[2,5-dimethyl- | [2][9] |

| InChI Key | JDWCALSZHJBMIQ-UHFFFAOYSA-N | [9] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Oxidative Dimerization of 2,5-Dimethylfuran-3-thiol

The formation of a disulfide bond via the oxidation of two thiol moieties is a fundamental and widely employed transformation in organic synthesis.[10][11][12] This process can be achieved using a variety of mild oxidizing agents, including air (O₂) catalyzed by a base, hydrogen peroxide, or iodine.

Experimental Protocol (Hypothetical)

-

Preparation of Precursor (2,5-Dimethylfuran-3-thiol): The synthesis would first require the preparation of the thiol precursor. A plausible method involves the lithiation of 2,5-dimethylfuran at the 3-position using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with elemental sulfur and subsequent acidic workup.

-

Dissolution: Dissolve 2,5-dimethylfuran-3-thiol in a suitable organic solvent, such as N,N-Dimethylformamide (DMF) or dichloromethane (DCM).

-

Addition of Base: Add a catalytic amount of an organic base, such as triethylamine (Et₃N), to facilitate the deprotonation of the thiol to the more reactive thiolate.[10]

-

Oxidation: Bubble air or oxygen through the stirred solution at room temperature. Alternatively, a stoichiometric amount of a mild oxidant like iodine (I₂) can be added portion-wise until a persistent color indicates the consumption of the thiol. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is washed with water and brine to remove the base and any water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 3,3'-Dithiobis(2,5-dimethylfuran).

Causality: This approach is favored for its high atom economy and generally mild reaction conditions. The base deprotonates the thiol, forming a thiolate anion which is readily oxidized to a thiyl radical. Two thiyl radicals then combine to form the stable disulfide bond. Air oxidation is particularly "green" as it uses a readily available oxidant and produces water as the primary byproduct.[10]

Applications in Research and Drug Development

While currently utilized as a food additive, the molecular architecture of 3,3'-Dithiobis(2,5-dimethylfuran) suggests significant untapped potential in drug discovery and medicinal chemistry.

The Furan Moiety as a Pharmacophore

The furan ring is considered a "privileged scaffold" in medicinal chemistry. Its presence in a molecule can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and provide a framework for diverse functionalization.[1][3] Furan derivatives have demonstrated a vast array of pharmacological activities, including:

The Disulfide Bridge as a Pro-drug Linker

The disulfide bond is a key functional group for designing targeted drug delivery systems.[2][8] The intracellular environment, particularly in many cancer cells, has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space.[13] This redox potential difference can be exploited. A bioactive molecule can be rendered temporarily inactive by linking it to another molecule via a disulfide bridge. This "pro-drug" is stable in circulation but, upon entering a target cell, the disulfide bond is cleaved by intracellular GSH, releasing the active drug precisely where it is needed. This strategy can increase therapeutic efficacy and reduce systemic side effects.[7][8][9]

Given these principles, 3,3'-Dithiobis(2,5-dimethylfuran) and its derivatives could be investigated as novel therapeutic agents. The cleavage of the disulfide bond would release two equivalents of 2,5-dimethylfuran-3-thiol, a molecule that could be engineered to exhibit specific biological activity.

Safety and Handling

A comprehensive, specific Safety Data Sheet (SDS) for 3,3'-Dithiobis(2,5-dimethylfuran) is not widely available. Therefore, researchers must handle this compound with the caution appropriate for a substance with an incomplete toxicological profile. General principles for handling organosulfur compounds should be strictly followed.[14][15]

-

Olfactory Fatigue: Many organosulfur compounds are known for their strong, often unpleasant odors.[14] Prolonged exposure can lead to olfactory fatigue, where the ability to detect the odor diminishes, potentially leading to overexposure.

-

General Precautions: All work should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Toxicity of Related Compounds: While not directly applicable, related sulfur compounds like sulfur mustard are known to be highly toxic and act as vesicants (blistering agents).[16] While 3,3'-Dithiobis(2,5-dimethylfuran) does not share the same reactive chloroethyl groups, this underscores the need for caution when handling novel organosulfur molecules. Some organosulfur compounds from natural sources have been studied for toxicity, showing dose-dependent effects.[17][18]

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

Conclusion

3,3'-Dithiobis(2,5-dimethylfuran) (CAS: 28588-73-0) is an intriguing molecule whose potential extends far beyond its current application as a flavoring agent. Its physicochemical properties are moderately well-defined, and a robust synthetic strategy via thiol oxidation is chemically sound. The true opportunity for this compound lies at the intersection of furan chemistry and disulfide-mediated drug delivery. The combination of a biologically active furan scaffold with a redox-sensitive disulfide linker makes it and its future derivatives promising candidates for the development of novel, targeted therapeutics. Further research is warranted to fully elucidate its synthetic accessibility, biological activity, and toxicological profile to unlock its full potential for the scientific and drug development communities.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Disulfide based prodrugs for cancer therapy. RSC Advances. Available at: [Link]

-

Disulfide Bond-Driven Oxidation- and Reduction-Responsive Prodrug Nanoassemblies for Cancer Therapy. ACS Nano. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

-

A Review on Biological and Medicinal Significance of Furan. Alqalam Journal of Medical and Applied Sciences. Available at: [Link]

-

Pharmacological activity of furan derivatives. Sciforum. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

-

Efficient synthesis of disulfides by air oxidation of thiols under sonication. Green Chemistry. Available at: [Link]

-

Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents. Molecular Pharmaceutics. Available at: [Link]

-

Disulfide based prodrugs for cancer therapy. ResearchGate. Available at: [Link]

-

Disulfide Bond Bridge Insertion Turns Hydrophobic Anticancer Prodrugs into Self-Assembled Nanomedicines. Nano Letters. Available at: [Link]

-

A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters. Available at: [Link]

-

Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules. Available at: [Link]

-

Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. RSC Advances. Available at: [Link]

-

Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available at: [Link]

-

In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Applied Sciences. Available at: [Link]

-

Organosulfur chemistry. Wikipedia. Available at: [Link]

-

Mustard gas. Wikipedia. Available at: [Link]

-

Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Food and Chemical Toxicology. Available at: [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link].aspx]([Link])

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Disulfide based prodrugs for cancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 5. wisdomlib.org [wisdomlib.org]

- 6. ijabbr.com [ijabbr.com]

- 7. Disulfide Bond-Driven Oxidation- and Reduction-Responsive Prodrug Nanoassemblies for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Organosulfur chemistry - Wikipedia [en.wikipedia.org]

- 15. orgsyn.org [orgsyn.org]

- 16. Mustard gas - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3,3'-Dithiobis(2,5-dimethylfuran) for research purposes

An In-depth Technical Guide to the Synthesis of 3,3'-Dithiobis(2,5-dimethylfuran)

Abstract

This technical guide provides a comprehensive framework for the synthesis of 3,3'-Dithiobis(2,5-dimethylfuran) (CAS No. 28588-73-0), a significant organosulfur compound utilized in the flavor and fragrance industry and holding potential for broader research applications.[1][2] The document outlines a proposed two-stage synthetic pathway, commencing with the electrophilic thiolation of 2,5-dimethylfuran to yield the key intermediate, 2,5-dimethylfuran-3-thiol, followed by its oxidative dimerization to the target disulfide. The narrative emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and establishes a framework for the validation and characterization of both the intermediate and the final product. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a robust understanding of furan chemistry and disulfide synthesis.

Introduction and Strategic Overview

3,3'-Dithiobis(2,5-dimethylfuran), also known as Bis(2,5-dimethyl-3-furyl) disulfide, is a heteroaromatic compound noted for its complex, meaty flavor profile.[2] Its structure, featuring a disulfide linkage between two furan rings, makes it a molecule of interest for applications beyond flavor science, including materials science and as a potential scaffold in medicinal chemistry. The disulfide bond is a crucial functional group in biochemistry, known for its role in protein structuring and redox processes, suggesting that furan-containing disulfides could exhibit interesting biological activities.[3]

The synthesis of this molecule is not widely documented in peer-reviewed literature, necessitating a strategy built from first principles of organic chemistry. Our synthetic approach is logically designed around a two-step sequence:

-

Formation of the Thiol Intermediate: Introduction of a thiol (-SH) group onto the 2,5-dimethylfuran backbone at the C3 position.

-

Oxidative Coupling: Dimerization of the resulting 2,5-dimethylfuran-3-thiol intermediate to form the target disulfide bridge.

This strategy allows for controlled synthesis and purification of the key thiol intermediate before proceeding to the final oxidation, maximizing the potential for a high-purity final product.

Retrosynthetic Analysis

The logical disconnection of the target molecule cleaves the disulfide bond, identifying 2,5-dimethylfuran-3-thiol as the immediate precursor. This thiol can be conceptually derived from the commercially available starting material, 2,5-dimethylfuran, via an electrophilic substitution reaction to install the sulfur functionality.

Caption: Retrosynthetic pathway for 3,3'-Dithiobis(2,5-dimethylfuran).

Part I: Synthesis of the Key Intermediate: 2,5-Dimethylfuran-3-thiol

The introduction of a functional group onto a furan ring is typically achieved through electrophilic aromatic substitution. The furan ring is highly activated towards electrophiles, but this reactivity can also lead to polymerization under harsh acidic conditions.[1] In 2,5-dimethylfuran, the C2 and C5 positions are blocked by methyl groups, which are activating and direct incoming electrophiles to the C3 and C4 positions. Therefore, direct electrophilic substitution is the most logical pathway to install the sulfur functionality.

Mechanistic Rationale and Reagent Selection

Direct thiolation is challenging; a more common and controllable approach involves sulfonation followed by reduction. However, a more direct method could involve an electrophilic sulfur reagent. Given the sensitivity of the furan ring, a mild reagent is paramount. A plausible approach involves the use of a sulfenylating agent. For this guide, we propose a protocol based on lithiation followed by quenching with elemental sulfur, a well-established method for creating thiols from aromatic systems. This avoids strongly acidic conditions and provides high regioselectivity.

Proposed Experimental Protocol: Synthesis of 2,5-Dimethylfuran-3-thiol

Safety: This procedure involves pyrophoric reagents (n-Butyllithium) and flammable solvents. It must be conducted by trained personnel in an inert atmosphere (Nitrogen or Argon) within a certified fume hood. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) is mandatory.

-

Reaction Setup:

-

To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add 2,5-dimethylfuran (e.g., 5.0 g, 52 mmol) to the cold THF.

-

-

Lithiation:

-

Slowly add n-Butyllithium (n-BuLi, 1.1 equivalents, 57.2 mmol, e.g., 22.9 mL of a 2.5 M solution in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated intermediate.

-

-

Sulfur Quench:

-

In a separate dry flask, suspend elemental sulfur powder (1.05 equivalents, 54.6 mmol, 1.75 g) in 20 mL of anhydrous THF.

-

Slowly transfer the lithiated furan solution via cannula into the sulfur suspension at -78 °C. Maintain vigorous stirring.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2 hours.

-

-

Reduction and Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add a solution of lithium aluminum hydride (LiAlH₄, 2.0 equivalents, 104 mmol) in THF portion-wise. Caution: Exothermic reaction and gas evolution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Carefully quench the reaction by slowly adding water (e.g., 4 mL), followed by 15% aqueous NaOH (4 mL), and then more water (12 mL) at 0 °C.

-

Stir the resulting greyish-white suspension for 30 minutes, then filter through a pad of Celite®, washing the filter cake with diethyl ether.

-

Combine the organic filtrates, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

The crude product should be purified by vacuum distillation or flash column chromatography on silica gel.

-

The identity and purity of the product, 2,5-dimethylfuran-3-thiol, should be confirmed by comparing its physical and spectroscopic data with known values.

-

| Parameter | Expected Value | Source(s) |

| CAS Number | 55764-23-3 | [4] |

| Molecular Formula | C₆H₈OS | [5] |

| Molecular Weight | 128.19 g/mol | [4] |

| Appearance | Light yellow to brown liquid | [5][6] |

| Boiling Point | 175-177 °C @ 760 mmHg | [7] |

| Specific Gravity | ~1.14 g/cm³ @ 25 °C | [7] |

| Refractive Index | ~1.51 @ 20 °C | [7] |

Part II: Oxidative Dimerization to 3,3'-Dithiobis(2,5-dimethylfuran)

The oxidation of thiols to disulfides is one of the most fundamental and reliable transformations in sulfur chemistry.[3] A wide variety of oxidizing agents can accomplish this, but for a sensitive substrate like a furan derivative, a mild and selective method is crucial to prevent side reactions such as oxidation of the furan ring itself.

Mechanistic Rationale and Reagent Selection

We propose the use of iodine (I₂) in the presence of a mild base like triethylamine (Et₃N). This classic method is highly efficient and proceeds under gentle conditions. The mechanism involves the formation of a sulfenyl iodide intermediate (R-SI) from the thiol. The base neutralizes the HI byproduct. A second molecule of thiol (as the thiolate anion) then attacks the electrophilic sulfur of the sulfenyl iodide, displacing the iodide ion and forming the disulfide bond. This method avoids harsh oxidants and typically results in high yields with simple purification.

Caption: Proposed mechanism for iodine-mediated oxidation of thiols.

Proposed Experimental Protocol: Synthesis of 3,3'-Dithiobis(2,5-dimethylfuran)

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethylfuran-3-thiol (e.g., 2.0 g, 15.6 mmol) in 40 mL of dichloromethane (DCM).

-

Add triethylamine (Et₃N, 1.2 equivalents, 18.7 mmol, 2.6 mL) to the solution.

-

-

Oxidation:

-

Prepare a solution of iodine (I₂, 0.6 equivalents, 9.36 mmol, 2.38 g) in 20 mL of DCM.

-

Add the iodine solution dropwise to the stirred thiol solution at room temperature. The characteristic dark color of iodine should disappear upon addition. Continue adding until a faint, persistent brown color remains, indicating slight excess of iodine.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting thiol spot.

-

-

Work-up and Isolation:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution until the organic layer is colorless, then with water, and finally with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification and Characterization:

-

The crude 3,3'-Dithiobis(2,5-dimethylfuran) can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

The final product's identity should be confirmed through spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).

-

| Parameter | Expected Value / Features | Source(s) |

| CAS Number | 28588-73-0 | [8] |

| Molecular Formula | C₁₂H₁₄O₂S₂ | [8] |

| Molecular Weight | 254.38 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | [9] |

| Specific Gravity | ~1.14-1.15 g/cm³ @ 25 °C | [10] |

| Refractive Index | ~1.55-1.57 @ 20 °C | [10] |

| ¹H NMR | Expect signals for two equivalent methyl groups and one furan ring proton for each half of the symmetric molecule. | - |

| ¹³C NMR | Expect 6 distinct carbon signals corresponding to the symmetric disulfide. | - |

| IR Spectroscopy | Expect C-H, C=C, and C-O stretching frequencies characteristic of a substituted furan. Absence of a S-H stretch (~2550 cm⁻¹) is critical. | - |

| Mass Spec (MS) | Expect a molecular ion peak [M]⁺ at m/z ≈ 254. | - |

Conclusion

This guide presents a robust and logically derived synthetic pathway for the preparation of 3,3'-Dithiobis(2,5-dimethylfuran) for research purposes. By employing a two-stage process involving a regioselective thiolation of 2,5-dimethylfuran followed by a mild oxidative dimerization, this methodology provides a clear and controllable route to the target compound. The detailed protocols and mechanistic discussions are intended to provide researchers with the necessary foundation to successfully synthesize and validate this valuable molecule.

References

-

The Good Scents Company. (n.d.). bis(2,5-dimethyl-3-furyl) disulfide. Thegoodscentscompany.com. [Link]

-

FooDB. (2010). Showing Compound Bis(2,5-dimethyl-3-furanyl) disulfide (FDB015021). Foodb.ca. [Link]

-

The Good Scents Company. (n.d.). 2,5-dimethyl-3-furan thiol. Thegoodscentscompany.com. [Link]

-

LookChem. (n.d.). Bis(2-5-Dimethyl-3-furyl)disulfide. Lookchem.com. [Link]

-

Chem-Net. (n.d.). bis(2,5-Dimethyl-3-furyl) disulfide. Chem-net.com. [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). BIS(2,5-DIMETHYL-3-FURYL) DISULFIDE. Femaflavor.org. [Link]

-

Chemistry LibreTexts. (2021). 3.7: Redox Reactions of Thiols and Disulfides. Chem.libretexts.org. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Showing Compound Bis(2,5-dimethyl-3-furanyl) disulfide (FDB015021) - FooDB [foodb.ca]

- 3. ijred.cbiore.id [ijred.cbiore.id]

- 4. 2,5-dimethylfuran-3-thiol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,5-Dimethyl-3-furanthiol | CymitQuimica [cymitquimica.com]

- 6. 2,5-Dimethylfuran-3-thiol 55764-23-3 [mingyuanchemical.com]

- 7. 2,5-dimethyl-3-furan thiol, 55764-23-3 [thegoodscentscompany.com]

- 8. bis(2,5-Dimethyl-3-furyl) disulfide [shiji.cnreagent.com]

- 9. China Bis(2-5-Dimethyl-3-furyl)disulfideï¼CAS#28588-73-0ï¼ Manufacturer and Supplier | Xinchem [xinchem.com]

- 10. bis(2,5-dimethyl-3-furyl) disulfide, 28588-73-0 [thegoodscentscompany.com]

Spectroscopic Characterization of 3,3'-Dithiobis(2,5-dimethylfuran): A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core spectroscopic data for 3,3'-Dithiobis(2,5-dimethylfuran). As a key organosulfur compound incorporating the furan moiety, a thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and professionals in drug development for unambiguous identification, purity assessment, and structural elucidation. This document delineates the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, field-proven experimental protocols for data acquisition. The interpretations are grounded in established principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Overview

3,3'-Dithiobis(2,5-dimethylfuran), with the chemical formula C₁₂H₁₄O₂S₂ and a molecular weight of 254.37 g/mol , is a symmetrical molecule featuring two 2,5-dimethylfuran rings linked by a disulfide bridge at the 3-position. The structural characteristics of this molecule give rise to a distinct spectroscopic profile.

Caption: Molecular structure of 3,3'-Dithiobis(2,5-dimethylfuran).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3,3'-Dithiobis(2,5-dimethylfuran), both ¹H and ¹³C NMR will provide critical information about the hydrogen and carbon environments.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3,3'-Dithiobis(2,5-dimethylfuran). These predictions are based on the analysis of the known spectra of 2,5-dimethylfuran and the anticipated electronic effects of the disulfide linkage.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.25 | s | 6H | C2-CH₃ & C2'-CH₃ |

| ~ 2.35 | s | 6H | C5-CH₃ & C5'-CH₃ |

| ~ 6.00 | s | 2H | C4-H & C4'-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 13.5 | C2-C H₃ & C2'-C H₃ |

| ~ 14.5 | C5-C H₃ & C5'-C H₃ |

| ~ 110.0 | C 4 & C 4' |

| ~ 120.0 | C 3 & C 3' |

| ~ 148.0 | C 5 & C 5' |

| ~ 151.0 | C 2 & C 2' |

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3,3'-Dithiobis(2,5-dimethylfuran).

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 500 MHz).

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Chemical structure and IUPAC name of 3,3'-Dithiobis(2,5-dimethylfuran)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of heterocyclic chemistry continually presents molecules with unique structural motifs and promising, yet often underexplored, functionalities. Among these, sulfur-containing furan derivatives represent a fascinating class of compounds, merging the aromaticity of the furan ring with the versatile chemistry of sulfur. This guide focuses on a specific example: 3,3'-Dithiobis(2,5-dimethylfuran). While recognized primarily as a potent flavoring agent, its chemical architecture suggests a potential for broader applications in materials science and drug discovery. This document serves as a comprehensive technical resource, consolidating available information on its chemical identity, synthesis, and known properties, while also highlighting areas ripe for future investigation.

Chemical Identity and Structure

The compound of interest is systematically named 3,3'-Dithiobis(2,5-dimethylfuran) according to IUPAC nomenclature. It is also commonly referred to by its alternative name, Bis(2,5-dimethyl-3-furyl) disulfide .

Key identifiers for this compound are summarized in the table below:

| Identifier | Value |

| IUPAC Name | 3,3'-Dithiobis(2,5-dimethylfuran) |

| Alternative Name | Bis(2,5-dimethyl-3-furyl) disulfide |

| CAS Number | 28588-73-0[1] |

| Molecular Formula | C₁₂H₁₄O₂S₂[1] |

| Molecular Weight | 254.37 g/mol [1] |

The molecular structure consists of two 2,5-dimethylfuran rings linked at their 3-positions by a disulfide bridge. This disulfide linkage is a key functional group, known for its role in stabilizing protein structures and its potential for redox activity.

Caption: Chemical structure of 3,3'-Dithiobis(2,5-dimethylfuran).

Synthesis and Characterization

Proposed Synthetic Pathways

Pathway A: Oxidative Coupling of 3-mercapto-2,5-dimethylfuran

This is a common method for the formation of disulfides. The key intermediate, 3-mercapto-2,5-dimethylfuran, would first need to be synthesized. The subsequent mild oxidation of this thiol would yield the desired disulfide. A similar methodology has been reported for the synthesis of the related compound, bis(2-methyl-3-furyl) disulfide, where the corresponding thiol was oxidized by bubbling air through a hexane solution of the thiol at room temperature for 20 hours.[2]

Caption: Proposed Synthesis Pathway A.

Pathway B: Reaction of 2,5-Dimethylfuran with a Sulfur-Transfer Reagent

A more direct approach could involve the reaction of 2,5-dimethylfuran with a suitable sulfur-transfer reagent. One source suggests a high-temperature reaction between 2,5-dimethylfuran and dimethyl disulfide (DMDS) at 150-160 °C to produce the target compound.[3] Another possibility is the use of sulfur monochloride (S₂Cl₂), which is known to react with aromatic compounds to form disulfides. This reaction would likely require careful control of stoichiometry and reaction conditions to avoid the formation of polysulfides and other byproducts.

Sources

The Dual-Action Mechanism of 3,3'-Dithiobis(2,5-dimethylfuran) in Advanced Self-Healing Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for intelligent polymeric materials capable of self-repair has led to the exploration of dynamic covalent chemistries. This technical guide delves into the novel concept of utilizing 3,3'-Dithiobis(2,5-dimethylfuran) as a multifunctional cross-linking agent in the design of next-generation self-healing polymers. We propose a unique dual-action healing mechanism that synergistically combines the reversible nature of disulfide bonds with the thermoreversible Diels-Alder cycloaddition capabilities of the furan moieties. This document provides a comprehensive overview of the core principles, a proposed synthetic strategy for the key monomer, its incorporation into polymer networks, and detailed experimental protocols for characterization. The insights provided herein aim to accelerate research and development in the field of durable and sustainable polymeric materials.

Introduction: The Imperative for Self-Healing Polymers

Polymers are ubiquitous in modern technology, from biomedical devices to aerospace components. However, their susceptibility to mechanical damage over their service lifetime limits their durability and contributes to material waste. The development of polymers with intrinsic self-healing capabilities is a paramount objective in materials science, promising extended product life, enhanced safety, and improved sustainability.[1] Intrinsic self-healing materials are designed to repair damage autonomously through reversible chemical bonding.[2] Among the various dynamic covalent bonds explored for this purpose, disulfide bonds and the furan-maleimide Diels-Alder reaction have emerged as particularly promising due to their stimuli-responsive nature.[2][3]

This guide introduces a novel approach centered on 3,3'-Dithiobis(2,5-dimethylfuran) , a molecule engineered to harness both of these healing chemistries simultaneously. The integration of a readily reversible disulfide linkage for low-temperature repair with a heat-activated Diels-Alder mechanism offers the potential for multi-level healing and enhanced material robustness. The 2,5-dimethylfuran scaffold provides a bio-based origin and is known to impart favorable thermal and mechanical properties to polymers.[4][5]

The Core Principle: A Dual-Mechanism Approach to Healing

The central hypothesis is that a polymer network cross-linked with 3,3'-Dithiobis(2,5-dimethylfuran) will exhibit a two-stage healing capability. This is predicated on the distinct activation energies of the two reversible reactions: disulfide exchange and the Diels-Alder cycloaddition.

Mechanism I: Disulfide Exchange for Ambient and Low-Temperature Repair

Disulfide bonds are known to undergo exchange reactions under various stimuli, including heat, light (UV), and redox conditions.[6] This dynamic nature allows for the reformation of cross-links across a fracture plane, restoring mechanical integrity. The disulfide exchange can proceed through two primary pathways:

-

Radical-Mediated Exchange: Homolytic cleavage of the S-S bond, often initiated by heat or UV light, generates thiyl radicals. These radicals can then attack other disulfide bonds, leading to a shuffling of the cross-links.

-

Anion-Mediated Exchange: In the presence of a nucleophile (like a thiolate anion), a disulfide bond can be cleaved and reformed. This process is often faster and can occur at lower temperatures than the radical-mediated pathway.

This mechanism is particularly advantageous for repairing minor cracks and scratches at or near ambient temperatures, providing a rapid and energy-efficient healing response.

Mechanism II: Furan-Maleimide Diels-Alder Reaction for High-Temperature Repair

The furan ring is a diene that can undergo a reversible [4+2] cycloaddition reaction, known as the Diels-Alder reaction, with a dienophile, typically a maleimide.[7] This reaction forms a thermally reversible covalent bond. Upon heating, the reverse Diels-Alder reaction occurs, breaking the cross-links and allowing the polymer to flow and rebond upon cooling.[8]

The incorporation of the furan moiety from 3,3'-Dithiobis(2,5-dimethylfuran) into the polymer network allows for a second, more robust healing mechanism at elevated temperatures. This is particularly useful for repairing larger-scale damage.

Proposed Synthesis and Polymer Incorporation

Proposed Synthesis of 3,3'-Dithiobis(2,5-dimethylfuran)

A potential synthetic pathway could involve the direct thiolation of 2,5-dimethylfuran followed by oxidation.

Step 1: Thiolation of 2,5-Dimethylfuran to yield 2,5-Dimethylfuran-3-thiol.

This could potentially be achieved through a variation of the Paal-Knorr thiophene synthesis, adapting the conditions for furan thiolation.[9] Alternatively, direct lithiation of 2,5-dimethylfuran at the 3-position followed by reaction with elemental sulfur and subsequent reduction could yield the desired thiol.

Step 2: Oxidative Coupling to form 3,3'-Dithiobis(2,5-dimethylfuran).

The resulting 2,5-Dimethylfuran-3-thiol can be oxidized using a mild oxidizing agent, such as iodine in the presence of a base, or by air oxidation, to yield the target disulfide-linked compound.

Incorporation into a Polymer Network

3,3'-Dithiobis(2,5-dimethylfuran) can be incorporated into a polymer network as a chain extender or a cross-linker. For instance, it can be reacted with di-isocyanates to form a polyurethane network. The furan rings would then be available for subsequent cross-linking with a bismaleimide.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and characterization of a self-healing polymer based on the proposed dual-mechanism.

Synthesis of a Furan-Disulfide Polyurethane

-

Pre-polymer Formation: In a moisture-free reaction vessel, react a diol (e.g., poly(tetramethylene glycol)) with an excess of a di-isocyanate (e.g., isophorone diisocyanate) at 80°C under an inert atmosphere until the desired NCO content is reached.

-

Chain Extension: Dissolve the 3,3'-Dithiobis(2,5-dimethylfuran) in a dry solvent (e.g., anhydrous N,N-dimethylformamide). Add this solution dropwise to the pre-polymer. The reaction will proceed between the hydroxyl groups (if any remain after derivatization for reactivity) or other functional groups on the furan monomer and the isocyanate groups of the pre-polymer.

-

Cross-linking with Bismaleimide: To introduce the second healing mechanism, a bismaleimide is added to the furan-functionalized polyurethane. The mixture is then cured at a temperature that facilitates the Diels-Alder reaction (typically 60-80°C).

Characterization of the Polymer

-

FTIR Spectroscopy: To confirm the formation of the polyurethane and the Diels-Alder adducts. Key peaks to monitor include the disappearance of the NCO peak (~2270 cm⁻¹), the appearance of urethane linkages (~1700 cm⁻¹), and changes in the furan and maleimide characteristic peaks.

-

¹H NMR Spectroscopy: To elucidate the structure of the synthesized monomer and the final polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to observe the endotherm corresponding to the retro-Diels-Alder reaction upon heating.[10]

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. Furan-based polymers are known for their good thermal stability.[11][12]

-

Tensile Testing: To quantify the mechanical properties of the polymer, including tensile strength, Young's modulus, and elongation at break.

-

Self-Healing Efficiency: A crack is intentionally introduced into a polymer sample. The healing process is triggered by the appropriate stimulus (e.g., mild heating for disulfide exchange, higher temperature for Diels-Alder). The recovery of mechanical properties is then measured and expressed as a percentage of the original value.

Data Presentation

The following tables provide a template for summarizing the expected quantitative data from the characterization experiments.

Table 1: Thermal Properties of the Furan-Disulfide Polymer

| Property | Value |

| Glass Transition Temperature (Tg) | TBD |

| Retro-Diels-Alder Temperature | TBD |

| 5% Weight Loss Temperature (TGA) | TBD |

Table 2: Mechanical Properties and Healing Efficiency

| Property | Virgin Sample | Healed Sample (Disulfide Exchange) | Healed Sample (Diels-Alder) |

| Tensile Strength (MPa) | TBD | TBD | TBD |

| Young's Modulus (GPa) | TBD | TBD | TBD |

| Elongation at Break (%) | TBD | TBD | TBD |

| Healing Efficiency (%) | N/A | TBD | TBD |

Visualizations

Proposed Synthesis of 3,3'-Dithiobis(2,5-dimethylfuran)

Caption: Proposed two-step synthesis of 3,3'-Dithiobis(2,5-dimethylfuran).

Dual Self-Healing Mechanism Workflow

Caption: Workflow of the dual self-healing mechanism.

Conclusion and Future Outlook

The conceptual framework presented in this guide outlines a promising strategy for the development of advanced self-healing polymers through the use of a novel furan-disulfide monomer. The proposed dual-mechanism approach, leveraging both disulfide exchange and Diels-Alder chemistry, offers the potential for materials with enhanced durability and multi-stage repair capabilities. While the synthesis and polymerization of 3,3'-Dithiobis(2,5-dimethylfuran) require experimental validation, the foundational principles are well-established in the literature. Future research should focus on optimizing the synthesis of the monomer, exploring its incorporation into various polymer backbones, and conducting thorough characterization of the resulting materials' self-healing performance. The successful realization of such polymers would represent a significant advancement in the field of smart materials with wide-ranging applications.

References

Sources

- 1. Self-Healing Polymeric Materials and Composites for Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and characterization of self-healing furan-terminated polybutadiene (FTPB) based on Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. jsta.cl [jsta.cl]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thiophene synthesis [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. asianpubs.org [asianpubs.org]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Discovery and History of Furan-Based Disulfides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-based disulfides, a unique class of organosulfur compounds, occupy a significant niche at the intersection of flavor chemistry, natural product synthesis, and medicinal chemistry. Characterized by the presence of one or more furan rings linked by a disulfide bridge, these molecules exhibit a fascinating array of chemical properties and biological activities. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and applications of furan-based disulfides. From their early identification as key aroma components in roasted foods to their emerging potential as pharmaceutical agents, this document traces the scientific journey of these intriguing compounds. Detailed synthetic methodologies, mechanistic insights, and an overview of their biological significance are presented to serve as a valuable resource for researchers and professionals in the chemical and life sciences.

Introduction: The Emergence of a Unique Chemical Class

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in a vast number of natural products and synthetic compounds with diverse biological activities.[1][2] When coupled with a disulfide linkage (-S-S-), a functional group critical to the structure and function of many proteins and enzymes, the resulting furan-based disulfide architecture gives rise to molecules with distinctive chemical and sensory properties.

Initially encountered in the realm of food and flavor chemistry, furan-based disulfides are now recognized for their broader potential. Their journey from being identified as potent aroma compounds in coffee and cooked meats to being investigated for antimicrobial and other therapeutic applications highlights a common trajectory in chemical research: the exploration of naturally occurring scaffolds for novel applications. This guide will delve into the historical milestones, the evolution of synthetic strategies, the chemical intricacies, and the burgeoning applications of this captivating class of molecules.

A Historical Perspective: From Aroma Chemistry to Synthetic Targets

The history of furan-based disulfides is intrinsically linked to the study of food chemistry and the pioneering work of early 20th-century organic chemists. The characteristic roasted and savory aromas of many cooked foods are, in part, attributable to the formation of these and other sulfur-containing volatile compounds during thermal processing.

Early Encounters in Food and Flavor Science

The presence of furan derivatives in a variety of heat-treated foods was noted as early as the 1960s and 70s.[1] Difurfuryl disulfide, one of the most well-known furan-based disulfides, has been identified as a key volatile component in roasted coffee and cooked beef.[3][4] Its formation is a result of the Maillard reaction and the degradation of sulfur-containing amino acids, such as cysteine, in the presence of furan precursors like furfural.[5] The intense, often meaty and coffee-like aroma of these compounds spurred further investigation into their chemical nature and synthesis.

The Foundational Synthesis: The Work of Henry Gilman

A pivotal moment in the history of furan-based disulfides can be traced back to the work of the renowned American organic chemist, Henry Gilman. Known for his extensive contributions to organometallic and heterocyclic chemistry, Gilman's research in the 1920s and 1930s laid the groundwork for the synthesis of a wide array of furan derivatives.[6][7] A 1930 publication in the Journal of the American Chemical Society by Gilman and his colleagues described a method for the preparation of difurfuryl disulfide from furfural and sodium sulfhydrate.[8] This early work, driven by an interest in the fundamental chemistry of furans, provided the first rational synthetic route to this class of compounds.

Synthetic Methodologies: Crafting the Furan-Disulfide Bond

The synthesis of furan-based disulfides has evolved from early, often harsh methods to more sophisticated and versatile strategies that allow for the preparation of a diverse range of symmetrical and unsymmetrical structures. The choice of synthetic route is often dictated by the desired substitution pattern on the furan ring and the nature of the disulfide linkage.

Classical Approaches: From Furfural and Furfuryl Mercaptan

The earliest synthetic methods for difurfuryl disulfide relied on readily available starting materials derived from biomass, such as furfural.

Protocol 1: Synthesis of Difurfuryl Disulfide from Furfural

This method, based on the early work of Gilman, involves the reaction of furfural with a sulfur source, followed by oxidation.

-

Step 1: Formation of Furfuryl Mercaptan (2-Furanmethanethiol). Furfural is reacted with hydrogen sulfide in the presence of a base, or with sodium sulfhydrate, to produce furfuryl mercaptan. This reaction proceeds via nucleophilic addition to the aldehyde followed by reduction.

-

Step 2: Oxidative Coupling. The resulting furfuryl mercaptan is then oxidized to form the disulfide bond. A variety of oxidizing agents can be employed, including air (oxygen), hydrogen peroxide, or iodine.

Causality Behind Experimental Choices: The use of furfural as a starting material is advantageous due to its low cost and availability from renewable resources. The choice of oxidizing agent in the second step influences the reaction rate and yield, with milder oxidants often providing cleaner reactions and higher purity products.

Modern Synthetic Strategies: Versatility and Control

Contemporary organic synthesis offers a broader toolkit for the construction of furan-based disulfides, enabling the synthesis of more complex and unsymmetrical derivatives.

3.2.1. Oxidation of Furan-Containing Thiols

The most common and direct method for the synthesis of symmetrical furan-based disulfides is the oxidative coupling of the corresponding furan-thiols.

Protocol 2: General Procedure for the Synthesis of Symmetrical Furan-Based Disulfides

-

Step 1: Synthesis of the Furan-Thiol. The desired substituted furan-thiol is synthesized. For example, 2-methyl-3-furanthiol, a potent meaty aroma compound, can be prepared through multi-step sequences starting from commercially available precursors.

-

Step 2: Dimerization via Oxidation. The furan-thiol is dissolved in a suitable solvent and treated with a mild oxidizing agent. Common reagents include iodine, hydrogen peroxide, or simply exposure to air, often catalyzed by metal salts. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

-

Step 3: Workup and Purification. Upon completion, the reaction mixture is worked up to remove the oxidant and any byproducts. The crude disulfide is then purified, typically by column chromatography.

Causality Behind Experimental Choices: The choice of solvent is crucial to ensure the solubility of both the starting thiol and the resulting disulfide. The selection of the oxidizing agent allows for control over the reaction conditions; for sensitive substrates, milder, enzyme-catalyzed, or aerobic oxidation methods are preferred.

3.2.2. Synthesis of Unsymmetrical Furan-Based Disulfides

The synthesis of unsymmetrical disulfides (R-S-S-R', where R and R' are different furan-containing moieties or one is a furan moiety and the other is a different group) presents a greater challenge due to the potential for the formation of symmetrical byproducts.

Protocol 3: Synthesis of Unsymmetrical Furan-Based Disulfides via Thiol-Disulfide Exchange

-

Step 1: Preparation of an Activated Furan-Thiol Derivative. A furan-thiol is reacted with an activating agent, such as N-chlorosuccinimide (NCS) or a sulfenyl chloride, to form a reactive intermediate.

-

Step 2: Reaction with a Second Thiol. The activated furan-thiol derivative is then reacted with a different thiol in a controlled manner. This nucleophilic substitution reaction forms the unsymmetrical disulfide bond.

-

Step 3: Purification. The desired unsymmetrical disulfide is isolated from the reaction mixture, which may also contain symmetrical disulfides, using chromatographic techniques.

Causality Behind Experimental Choices: The stepwise approach with an activated intermediate is essential to direct the reaction towards the desired unsymmetrical product and minimize the formation of symmetrical side products. The choice of the second thiol allows for the introduction of a wide range of functionalities into the final molecule.

Chemical Properties and Reactivity

The chemical behavior of furan-based disulfides is governed by the interplay between the aromatic furan ring and the labile disulfide bond.

The Disulfide Bond: A Hub of Reactivity

The S-S bond is susceptible to both reductive and oxidative cleavage. Reduction, typically with agents like sodium borohydride or dithiothreitol (DTT), cleaves the disulfide bond to yield the corresponding thiols. This reactivity is fundamental to their role in biological systems and provides a route for their interconversion.

The Furan Moiety: Influence on Stability and Reactivity

The furan ring, while aromatic, is more reactive than benzene and can participate in various reactions, including electrophilic substitution and Diels-Alder reactions. The electron-donating nature of the oxygen atom in the furan ring can influence the electronic properties of the adjacent disulfide bond. Conversely, the disulfide group can act as a substituent on the furan ring, directing further chemical transformations.

The stability of furan-based disulfides can be influenced by environmental factors. For instance, furfuryl mercaptan readily degrades under Fenton-type reaction conditions, with difurfuryl disulfide being the major product.[5][9][10][11] This highlights the susceptibility of these compounds to oxidative degradation, a critical consideration in their application as flavor compounds in food systems.

Applications in Drug Development and Beyond

While initially recognized for their sensory properties, the unique structural features of furan-based disulfides have prompted investigations into their potential applications in pharmaceuticals and materials science.

Flavor and Fragrance Industry

Furan-based disulfides are potent aroma compounds that contribute to the desirable roasted, savory, and coffee-like notes in a variety of food products.[3][4] Difurfuryl disulfide, furfuryl methyl disulfide, and furfuryl propyl disulfide are examples of commercially used flavoring agents.[12][13][14] Their low odor thresholds make them impactful ingredients even at very low concentrations.

Potential in Pharmaceutical and Agrochemical Applications

The broader class of furan-containing molecules exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][15] This suggests that furan-based disulfides may also possess interesting pharmacological profiles.

A recent study demonstrated that derivatives of 2-methyl-3-furyl sulfide, synthesized from the corresponding disulfide, exhibit significant antimicrobial activity against various foodborne bacteria and fungi.[16] This finding opens the door for the development of novel food preservatives with desirable flavor characteristics.

The disulfide bond is a key structural motif in many biologically active molecules and can play a role in their mechanism of action, often through thiol-disulfide exchange reactions with biological thiols like glutathione or cysteine residues in proteins. The incorporation of a furan moiety could modulate the redox potential of the disulfide bond and influence the compound's pharmacokinetic and pharmacodynamic properties.

Materials Science

Difurfuryl disulfide has been utilized in the preparation of poly(disulfido-imide)s through Diels-Alder reactions.[3][4] The ability of the disulfide bond to undergo dynamic covalent exchange offers potential for the development of self-healing polymers and other advanced materials.

Future Outlook

The field of furan-based disulfides continues to evolve, driven by advances in synthetic chemistry and a growing interest in the biological activities of organosulfur compounds. Future research is likely to focus on several key areas:

-

Development of Novel Synthetic Methods: The creation of more efficient and stereoselective methods for the synthesis of complex and functionally diverse furan-based disulfides will be crucial for exploring their full potential.

-

Elucidation of Biological Mechanisms: A deeper understanding of the mechanisms by which furan-based disulfides exert their biological effects is needed. This includes studying their interactions with specific enzymes and receptors and their metabolic fate.

-

Exploration of Therapeutic Applications: Systematic screening of a wider range of furan-based disulfides for various therapeutic targets, including infectious diseases, cancer, and inflammatory disorders, could lead to the discovery of new drug candidates.

-

Sustainable Chemistry: Leveraging the bio-based origin of furfural to develop sustainable and environmentally friendly processes for the production of furan-based disulfides and their derivatives will be an important consideration.

Conclusion

Furan-based disulfides represent a compelling class of molecules with a rich history and a promising future. From their humble beginnings as key contributors to the aroma of our favorite foods, they have emerged as versatile building blocks for the development of new materials and potential therapeutic agents. The continued exploration of their synthesis, reactivity, and biological properties is certain to uncover new and exciting applications for these fascinating sulfur-containing furans.

References

-

Eaborn, C. (1996). Henry Gilman. Biographical Memoirs of Fellows of the Royal Society, 42, 147-173. [Link]

-

Tang, R., et al. (2020). Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. RSC Advances, 10(52), 31251-31260. [Link]

-

National Academy of Sciences. (1996). Biographical Memoirs: Volume 70. The National Academies Press. [Link]

-

Stadler, R. H., et al. (2002). Degradation of the coffee flavor compound furfuryl mercaptan in model Fenton-type reaction systems. Journal of Agricultural and Food Chemistry, 50(6), 1545-1551. [Link]

-

Blank, I., et al. (2002). Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. imre-blank.com. [Link]

-

National Academy of Sciences. (1996). Henry Gilman. In Biographical Memoirs: Volume 70. The National Academies Press. [Link]

-

Stadler, R. H., et al. (2002). Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. Journal of Agricultural and Food Chemistry. [Link]

-

Stadler, R. H., et al. (2002). Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. ResearchGate. [Link]

-

Sen, S., & De, B. (2015). Chemistry and Therapeutic Aspect of Furan: A Short Review. Asian Journal of Research in Chemistry, 8(6), 428. [Link]

-

S, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 131-140. [Link]

-

Vranová, J., & Ciesarová, Z. (2009). Furan in Food – a review. Czech Journal of Food Sciences, 27(1), 1-10. [Link]

- Google Patents. (n.d.). Process for preparing difurfuryl dithioether.

-

Maged, A. S., & Ahamed, L. S. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. Eurasian Chemical Communications, 3(5), 333-345. [Link]

-

Gilman, H., Wooley, B. L., & Vanderwal, R. J. (1932). Nuclear Condensations of Furan. Proceedings of the Iowa Academy of Science, 39(1), 176. [Link]

-

Singh, S., et al. (2015). Synthesis and biological evaluation of some novel furan derivatives. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1723-1730. [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]

-

Lukevits, É. (1993). Biological activity of furan derivatives (review). Chemistry of Heterocyclic Compounds, 29(7), 756-779. [Link]

-

PubChem. (n.d.). Propyl furfuryl disulfide. Retrieved from [Link]

-

Sen, S., & De, B. (2015). Chemistry and Therapeutic Aspect of Furan: A Short Review. ResearchGate. [Link]

-

Qiu, R., et al. (2024). Synthesis of (Furyl)Methyl Disulfides via Tandem Reaction of Conjugated Ene-Yne-Ketones with Acetyl-Masked Disulfide Nucleophiles. The Journal of Organic Chemistry. [Link]

-

Gilman, H., & Bywater, W. G. (n.d.). Henry Gilman's research while affiliated with Kansas State University and other places. ResearchGate. [Link]

-

Kumar, P., & Kumar, R. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition, 61(3), 395-406. [Link]

-

Britannica. (n.d.). Furan. Retrieved from [Link]

-

The Good Scents Company. (n.d.). furfuryl 2-methyl-3-furyl disulfide. Retrieved from [Link]

-

De Lish, A., et al. (2022). Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization. Beilstein Journal of Organic Chemistry, 18, 1188-1196. [Link]

-

Heterocyclic Letters. (2022). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. Heterocyclic Letters, 12(1), 1-10. [Link]

-

Britannica. (n.d.). Henry Gilman. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Support Information for: .... Retrieved from [Link]

-

Xiao, Z., et al. (2021). The FTIR curves of difurfuryl disulfide, β-CD, physical mixture, and... ResearchGate. [Link]

-

Bartos, P., et al. (2012). NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. PLoS ONE, 7(5), e37868. [Link]

-

LookChem. (n.d.). Difurfuryldisulfide. Retrieved from [Link]

-

Wibowo, A., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1288. [Link]

-

CAS Common Chemistry. (n.d.). Difurfuryl disulfide. Retrieved from [Link]

-

Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR, 18(2), 165-171. [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of a combined approach for the elucidation of complex molecular mixtures of marine dissolved organic matter. Biogeosciences, 10(3), 1579-1621. [Link]

-

Temple, E. (2020, August 19). 43 of the Most Iconic Short Stories in the English Language. Literary Hub. [Link]

-

Wikipedia. (n.d.). Charles Sanders Peirce. Retrieved from [Link]

Visualizations

Diagram 1: General Synthetic Pathways to Furan-Based Disulfides

Caption: Overview of synthetic routes to symmetrical and unsymmetrical furan-based disulfides.

Diagram 2: Reactivity of the Furan-Disulfide Moiety

Caption: Key reactions involving the disulfide bond in furan-based disulfides.

Data Summary

Table 1: Physicochemical Properties of Representative Furan-Based Disulfides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Difurfuryl Disulfide | 4437-20-1 | C10H10O2S2 | 226.32 | 112-115 @ 0.5 mmHg |

| Furfuryl Methyl Disulfide | 57500-00-2 | C6H8OS2 | 160.25 | 61 @ 0.8 mmHg |

| Furfuryl Propyl Disulfide | 252736-36-0 | C8H12OS2 | 188.31 | - |

Table 2: Antimicrobial Activity of 2-Methyl-3-furyl Sulfide Derivatives (Synthesized from the Disulfide)

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |

| 3b | Escherichia coli | 62.5 |

| Bacillus subtilis | 31.25 | |

| 3d | Staphylococcus aureus | 15.63 |

| Aspergillus niger | 62.5 | |

| 3e | Salmonella paratyphi | 31.25 |

| Penicillin (Control) | Staphylococcus aureus | 0.98 |

| Amphotericin B (Control) | Aspergillus niger | 1.95 |

Note: Data extracted and compiled from relevant sources.[16]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Furan | Synthesis, Polymerization, Reactions | Britannica [britannica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. Degradation of the coffee flavor compound furfuryl mercaptan in model Fenton-type reaction systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biographical Memoirs [biographicalmemoirs.org]

- 7. biographicalmemoirs.org [biographicalmemoirs.org]

- 8. CN1045599C - Process for preparing difurfuryl dithioether - Google Patents [patents.google.com]

- 9. imreblank.ch [imreblank.ch]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Henry Gilman - Wikipedia [en.wikipedia.org]

- 14. furfuryl 2-methyl-3-furyl disulfide, 109537-55-5 [thegoodscentscompany.com]

- 15. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 16. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Health and Safety of 3,3'-Dithiobis(2,5-dimethylfuran) for Research and Development Professionals

This document provides an in-depth technical guide on the health and safety considerations for 3,3'-Dithiobis(2,5-dimethylfuran). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of risk mitigation.

Section 1: Compound Identification and Physicochemical Profile

3,3'-Dithiobis(2,5-dimethylfuran) is a sulfur-containing heterocyclic compound.[1] It is recognized for its use as a flavoring agent, often associated with a "meaty" odor profile.[2] While its primary application is in the food and fragrance industry, its unique structure may be of interest in various research and development contexts.[2] A thorough understanding of its properties is the first step in a robust safety assessment.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 28588-73-0[2] |

| Molecular Formula | C₁₂H₁₄O₂S₂[2] |

| Molecular Weight | 254.37 g/mol [2] |

| Synonyms | Bis(2,5-dimethyl-3-furyl) disulfide[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 305.3 ± 42.0 °C | (Predicted)[2] |

| Density | 1.23 ± 0.1 g/cm³ | (Predicted)[2] |

| Appearance | Yellow Solid | Based on analogous compounds like 5,5'-Dithiobis(2-nitrobenzoic acid)[3] |

Section 2: Hazard Identification and Toxicological Assessment

Primary Routes of Exposure:

-

Inhalation: While the compound is a solid, dust or vapors may be generated during handling, especially if heated.

-

Skin Contact: Direct contact can lead to absorption and local irritation.

-

Eye Contact: Direct contact with dust or solid particles can cause mechanical and chemical irritation.

-

Ingestion: Accidental ingestion may occur through poor laboratory hygiene.

Potential Health Effects (Inferred from Analogous Compounds):

-

Acute Effects: Based on data for compounds like 5,5'-Dithiobis(2-nitrobenzoic acid) and 2,5-Dimethylfuran, this compound should be treated as a potential irritant.[4]

-

Chronic Effects: No data is available on the long-term effects of exposure.

-

Carcinogenicity and Mutagenicity: There is no data to classify this compound as a carcinogen. A related compound, 2,5-Dimethylfuran, produced a negative result in the Ames test for mutagenicity.

Section 3: Risk Assessment and Exposure Control